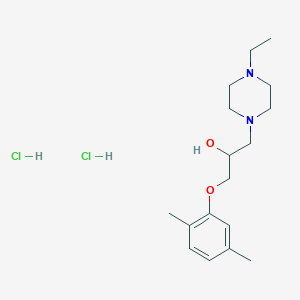
N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide, also known as MPAA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPAA is a derivative of the amino acid glycine, and it has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list future directions for research on MPAA.
科学的研究の応用
N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the nervous system, including the ability to enhance memory and improve cognitive function. Additionally, N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.
作用機序
The exact mechanism of action of N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects
In addition to its effects on the nervous system, N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases. Additionally, N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.
実験室実験の利点と制限
One of the main advantages of using N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide in lab experiments is its relatively low toxicity. N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to have a low toxicity profile, which makes it a safe compound to use in experiments. Additionally, N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide is relatively easy to synthesize, which makes it a cost-effective compound to use in experiments.
One of the limitations of using N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain types of experiments. Additionally, the mechanism of action of N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many future directions for research on N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide. One area of research that is currently being explored is the use of N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide in the treatment of Alzheimer's disease. N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide has been shown to have the ability to enhance memory and cognitive function, which may make it useful in the treatment of this disease. Additionally, N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide may have applications in the treatment of other neurological disorders, such as Parkinson's disease and epilepsy. Finally, further research is needed to fully understand the mechanism of action of N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide and how it interacts with different neurotransmitters in the brain.
合成法
N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide can be synthesized using a variety of methods, including the reaction of glycine with 4-methylbenzaldehyde and pyrrolidine. This method has been shown to produce high yields of N-(4-methylbenzyl)-2-oxo-2-(1-pyrrolidinyl)acetamide and is relatively simple to perform. Other methods of synthesis have also been explored, including the use of different aldehydes and amines.
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-4-6-12(7-5-11)10-15-13(17)14(18)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEAMCACEDQRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-2-oxo-2-pyrrolidin-1-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)

![methyl 4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5232511.png)
![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5232533.png)



![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)
![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)
